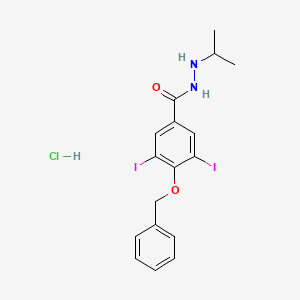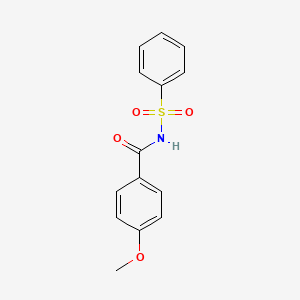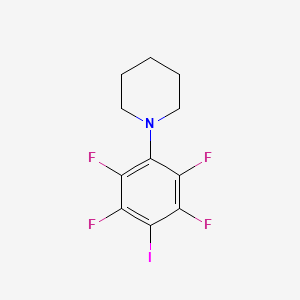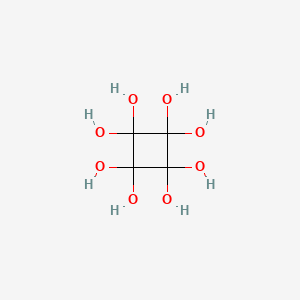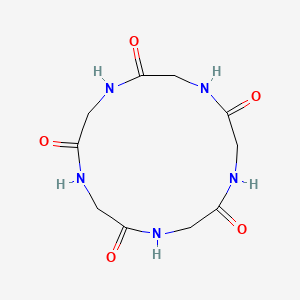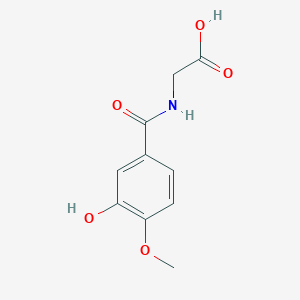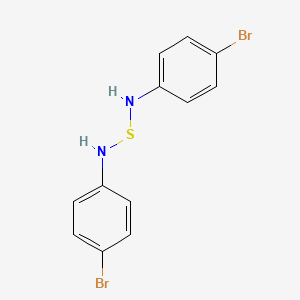
Butylamine, N-(2-(triethylsiloxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylamine, N-(2-(triethylsiloxy)ethyl)- is an organic compound with the molecular formula C12H29NOSi. This compound contains a butylamine group attached to a triethylsiloxyethyl group. It is a secondary amine and is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of butylamine with a triethylsiloxyethyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Butylamine, N-(2-(triethylsiloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butylamine, N-(2-(triethylsiloxy)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethylsiloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Butylamine, N-(2-(triethylsiloxy)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Butylamine, N-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
n-Butylamine: An isomeric amine of butane with the formula CH3(CH2)3NH2.
sec-Butylamine: Another isomeric amine of butane.
tert-Butylamine: A tertiary amine isomer of butane.
Isobutylamine: An isomeric amine with a different structural arrangement.
Uniqueness
Butylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxyethyl group, which imparts distinct chemical properties and reactivity compared to other butylamine isomers. This unique structure allows it to participate in specific chemical reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
20467-03-2 |
|---|---|
Fórmula molecular |
C12H29NOSi |
Peso molecular |
231.45 g/mol |
Nombre IUPAC |
N-(2-triethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C12H29NOSi/c1-5-9-10-13-11-12-14-15(6-2,7-3)8-4/h13H,5-12H2,1-4H3 |
Clave InChI |
QJVZLNOTHWMQKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCO[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



